Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate

near‑infrared fluorescence imaging Alzheimer’s disease amyloid‑β probe

MCAAD-3 is a donor-π-acceptor NIR fluorescent probe derived from the DANIR-2c scaffold, designed for selective detection of β-amyloid (Aβ) aggregates. Researchers requiring consistent, high-sensitivity transcranial imaging of Aβ plaques in Alzheimer's models will find MCAAD-3 uniquely advantageous. - Highest binding affinity (Ki=106 nM) and longest bound-state emission (654 nm) in its sub-series, maximizing tissue penetration and signal-to-background ratio. - 26-fold fluorescence turn-on upon Aβ binding enables precise quantification of plaque load changes in longitudinal APPswe/PSEN1 or 5xFAD mouse studies. - ≥99% HPLC-verified purity with confirmed DMSO solubility (≥100 mM) ensures reproducible intravenous formulation and reliable batch-to-batch consistency for high-throughput screening.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B12374051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC
InChIInChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8+
InChIKeyVUICGFIMDGFKFH-FDCSDAKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCAAD-3: A Near-Infrared Aβ Plaque Imaging Probe


Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate (CAS 1625629‑51‑7, commonly designated MCAAD‑3) is a donor‑π‑acceptor near‑infrared (NIR) fluorescent probe derived from the DANIR‑2c scaffold [1]. It belongs to a series of heteroarotinoid‑inspired polyenic chromophores that exhibit fluorescence turn‑on upon selective binding to β‑amyloid (Aβ) aggregates, the pathological hallmark of Alzheimer’s disease [2]. The compound is commercially available at purity ≥ 99% (HPLC) and is soluble in DMSO, making it suitable for both in vitro staining and in vivo optical imaging workflows .

Imaging Workflow
In vitro staining and in vivo NIRF imaging
Purity Grade
High-purity HPLC-verified format
Solubility Format
DMSO-soluble, suitable for formulation

Why MCAAD-3 Cannot Be Replaced by DANIR-2c


Substituting MCAAD‑3 with its closest structural analog DANIR‑2c, or with in‑class alternatives such as NIAD‑4 or CRANAD‑2, inevitably alters the trade‑off between Aβ‑binding affinity, emission wavelength, and fluorescence turn‑on magnitude. The DANIR analog series—MAAD‑3, DMDAD‑3, MCAAD‑3, and DMMAD‑3—exhibits progressive Ki shifts from 106 nM (MCAAD‑3) to 652 nM (DMMAD‑3) [1]. MCAAD‑3 uniquely combines the highest affinity within its sub‑series with the longest bound‑state emission wavelength (654 nm), which directly impacts tissue penetration depth and signal‑to‑background ratio in transcranial imaging [1]. Therefore, generic substitution without accounting for these quantifiable optical and binding parameters will compromise experimental reproducibility and image quality.

Emission
Shorter emission of DANIR-2c may reduce transcranial tissue penetration and signal-to-background ratio.
Turn-on
Lower fluorescence enhancement of alternatives may limit plaque contrast and segmentation reliability.
Affinity
Ki shifts across DANIR analogs can alter target engagement; MCAAD-3 affinity context may not transfer.

Quantitative Differentiation Against Key Comparators


Bound-State Emission Wavelength Comparison

MCAAD‑3 exhibits an emission maximum of 654 nm when bound to Aβ aggregates, a 29 nm bathochromic shift compared to DANIR‑2c’s bound‑state emission at 625 nm [1]. This red‑shift translates directly into improved photon penetration through skull and brain tissue, reducing attenuation and autofluorescence background in transcranial imaging configurations.

Bound emission
Cross-study comparable
654 nm (MCAAD-3) vs 625 nm (DANIR-2c) · Δλ +29 nm red-shift
Longer NIR emission supports improved transcranial photon penetration.
Measured in PBS with Aβ42 fibrils; collated from review Table 1.
near‑infrared fluorescence imaging Alzheimer’s disease amyloid‑β probe

Fluorescence Turn-On Magnitude Comparison

Upon binding to Aβ42 aggregates, MCAAD‑3 undergoes a 26‑fold increase in fluorescence intensity, compared to a 12‑fold enhancement for DANIR‑2c under equivalent conditions [1]. This translates to more than double the dynamic range of the parent probe, enabling more sensitive discrimination of Aβ‑positive from Aβ‑negative tissue regions.

Turn-on magnitude
Cross-study comparable
26-fold (MCAAD-3) vs 12-fold (DANIR-2c) · ~2.2× higher enhancement
Larger dynamic range may improve plaque-to-background discrimination.
In vitro Aβ42 aggregate assay; comparative data from same review source.
fluorescence enhancement amyloid‑β detection signal‑to‑noise ratio

Binding Affinity Within the DANIR Analog Series

Among the four DANIR‑2c derivatives in which the donor group was systematically varied, MCAAD‑3 retains the highest affinity for Aβ aggregates with a Ki of 106 nM, while MAAD‑3, DMDAD‑3, and DMMAD‑3 exhibit Ki values of 354 nM, 645 nM, and 652 nM, respectively [1]. This positions MCAAD‑3 as the optimal balance point in the series between maintaining adequate binding and gaining spectroscopic advantages.

Binding affinity
Cross-study comparable
Ki 106 nM (MCAAD-3) · series Ki range 106–652 nM
Highest affinity within DANIR sub-series supports consistent target engagement.
Competitive binding assay; consolidated in review Table 1.
Aβ binding affinity structure‑activity relationship polyenic chromophore

In Vivo Brain Kinetics in Transgenic Mice

In APPswe/PSEN1 double‑transgenic mice, intravenously administered MCAAD‑3 crossed the blood‑brain barrier, achieved rapid initial brain uptake, and exhibited fast washout from normal brain parenchyma while retaining signal on Aβ plaques [1][2]. The review concluded that “MCAAD‑3 may be a better NIRF probe for in vivo imaging than DANIR 2c” owing to its longer emission wavelength [1], despite its moderately lower affinity compared to DANIR‑2c (Ki = 37 nM). Quantitative brain‑kinetic parameters (e.g., brain2 min/blood ratio) were not reported for MCAAD‑3, but the qualitative imaging evidence supports BBB penetrance equivalent to the parent molecule.

In vivo brain kinetics
Data to verify
BBB penetration and plaque signal confirmed in APPswe/PSEN1 mice; quantitative PK parameters not reported.
Reported brain kinetic profile is qualitatively comparable to DANIR-2c.
Cross-study review; head-to-head PK data unavailable.
blood‑brain barrier penetration in vivo optical imaging pharmacokinetics

Lipophilicity and BBB Penetration Propensity

MCAAD‑3 has a calculated logP (clogP) of 3.16, compared to 2.81 for DANIR‑2c [1]. This 0.35 log unit increase reflects the addition of the phenyl ring in the donor moiety and falls within the optimal lipophilicity range (logP ≈ 1–4) associated with passive BBB permeation for small‑molecule CNS probes. Consistent with this physicochemical profile, in vivo imaging confirmed BBB penetration and brain entry of MCAAD‑3 in transgenic mice [2].

Lipophilicity
Cross-study comparable
clogP 3.16 (MCAAD-3) vs 2.81 (DANIR-2c) · Δ +0.35
Moderate lipophilicity supports passive BBB permeation range.
Calculated via ChemBioDraw 12.0; reported in review Table 1.
lipophilicity blood‑brain barrier physicochemical property

Procurement-Relevant Application Scenarios


Longitudinal In Vivo NIRF Imaging in Alzheimer’s Models

MCAAD‑3 is ideally suited for repeated, non‑invasive fluorescence imaging sessions in APPswe/PSEN1 or 5xFAD mice over weeks to months. Its 654 nm bound‑state emission penetrates the intact skull more efficiently than DANIR‑2c’s 625 nm signal, while its 26‑fold turn‑on ratio provides sufficient contrast to quantify plaque load changes during disease progression or therapeutic intervention [1]. Procurement should prioritize batches with ≥99% purity (HPLC‑verified) and confirmed solubility in DMSO at ≥100 mM to ensure reproducible intravenous formulation.

Ex Vivo Staining and Spectral Differentiation of Deposits

MCAAD‑3 has been employed in dual‑probe FRET‑based staining protocols together with BSB or K114 to achieve spectral discrimination between Aβ plaques and tau neurofibrillary tangles [2]. Its NIR emission minimizes spectral overlap with visible‑range counterstains (e.g., DAPI, Hoechst) and allows simultaneous multi‑channel acquisition on standard confocal or wide‑field fluorescence microscopes equipped with a Cy5 or equivalent filter set. Researchers should specify the (2E,4E,6E) isomer configuration to ensure consistent staining patterns.

NIR Fluorescence Reference Standards for Binding Assays

Because MCAAD‑3 exhibits a well‑characterized Ki (106 nM) and a defined fluorescence enhancement factor (26‑fold) in the presence of synthetic Aβ42 fibrils [1], it can serve as a calibration standard for high‑throughput screening campaigns seeking novel Aβ ligands. Its commercial availability at defined purity (≥99%) and extensive literature characterization reduce batch‑to‑batch variability, making it a more reliable benchmarking tool than lab‑synthesized probes with incomplete analytical documentation.

Application
Selection Property
Validation Focus
Longitudinal in vivo NIRF imaging in Alzheimer’s models
NIR emission wavelength and turn-on magnitude
Transcranial signal reproducibility and plaque-load quantification
Ex vivo staining and spectral differentiation of deposits
NIR emission for multi-channel compatibility
Spectral discrimination between Aβ plaques and tau aggregates
NIR fluorescence reference standard for binding assays
Defined Ki and fluorescence enhancement factor
Batch-to-batch consistency for assay benchmarking
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